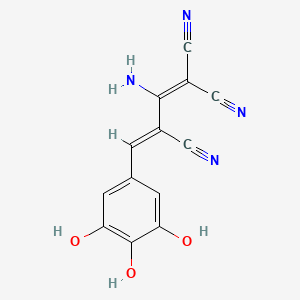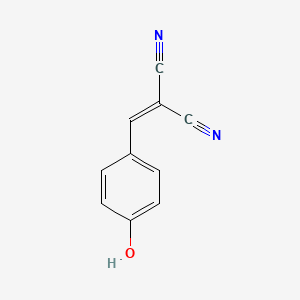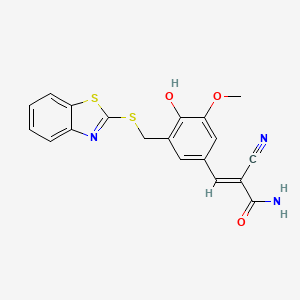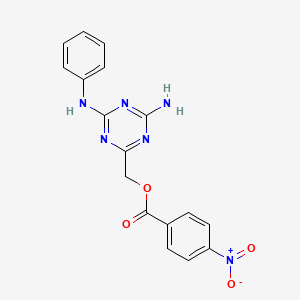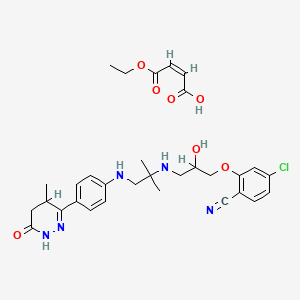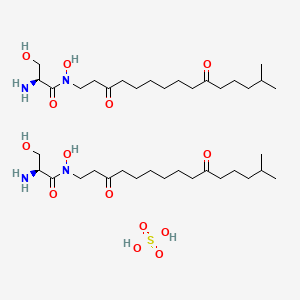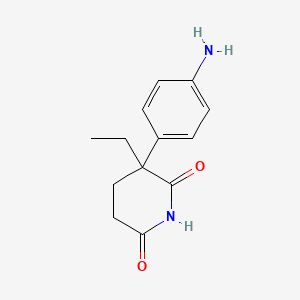
Aminoglutetimida
Descripción general
Descripción
La aminoglutetimida es un compuesto sintético que funciona como un inhibidor de la síntesis de esteroides adrenocorticales. Inicialmente se desarrolló e introdujo como anticonvulsivo en 1960, pero posteriormente se reutilizó por sus propiedades de inhibición de la esteroidogénesis. La this compound se utiliza en el tratamiento de afecciones como el síndrome de Cushing, el cáncer de mama y el cáncer de próstata .
Aplicaciones Científicas De Investigación
La aminoglutetimida tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como compuesto modelo para estudiar la inhibición de la esteroidogénesis.
Biología: Se emplea en estudios relacionados con la inhibición enzimática y las vías metabólicas.
Medicina: Se utiliza en el tratamiento del síndrome de Cushing, el cáncer de mama y el cáncer de próstata debido a su capacidad para inhibir la síntesis de hormonas esteroides.
Industria: Se aplica en la producción de productos farmacéuticos y como patrón de referencia en el control de calidad
Mecanismo De Acción
La aminoglutetimida ejerce sus efectos inhibiendo la conversión enzimática del colesterol en pregnenolona, un paso crucial en la síntesis de esteroides adrenales. Se une e inhibe las enzimas del citocromo P-450, incluida la aromatasa, que es esencial para la conversión de andrógenos en estrógenos. Esta inhibición conduce a una disminución en la producción de glucocorticoides, mineralocorticoides, estrógenos y andrógenos .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Aminoglutethimide interacts with various enzymes and proteins in biochemical reactions. It inhibits the enzymatic conversion of cholesterol to D5-pregnenolone, resulting in a decrease in the production of adrenal glucocorticoids, mineralocorticoids, estrogens, and androgens . It binds to and inhibits aromatase, which is essential for the generation of estrogens from androstenedione and testosterone .
Cellular Effects
Aminoglutethimide has significant effects on various types of cells and cellular processes. It influences cell function by altering steroid synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, a decrease in adrenal secretion of cortisol due to Aminoglutethimide is followed by an increased secretion of pituitary adrenocorticotropic hormone (ACTH) .
Molecular Mechanism
Aminoglutethimide exerts its effects at the molecular level through several mechanisms. It reduces the production of D5-pregnenolone and blocks several other steps in steroid synthesis, including the C-11, C-18, and C-21 hydroxylations and the hydroxylations required for the aromatization of androgens to estrogens . This is mediated through the binding of Aminoglutethimide to cytochrome P-450 complexes .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, Aminoglutethimide shows changes in its effects. It appears to induce its own metabolism
Metabolic Pathways
Aminoglutethimide is involved in the metabolic pathway of steroid synthesis. It inhibits enzymes such as cholesterol side-chain cleavage enzyme (CYP11A1, P450scc) and aromatase (CYP19A1), thereby inhibiting the conversion of cholesterol into steroid hormones and blocking the production of androgens, estrogens, and glucocorticoids .
Transport and Distribution
Aminoglutethimide is transported and distributed within cells and tissues. After ingestion of a single oral dose, 34%-54% is excreted in the urine as unchanged drug during the first 48 hours, and an additional fraction as the N-acetyl derivative .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La aminoglutetimida se puede sintetizar mediante un proceso de varios pasos que involucra la reacción del acetoacetato de etilo con p-nitrobenzaldehído para formar un intermedio, que luego se reduce a la amina correspondiente. El paso final implica la ciclización para formar la estructura del anillo de piperidina-2,6-diona .
Métodos de producción industrial
La producción industrial de this compound implica rutas sintéticas similares, pero a mayor escala, con condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso generalmente incluye pasos como la cristalización, la filtración y el secado para obtener el producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
La aminoglutetimida experimenta diversas reacciones químicas, que incluyen:
Oxidación: La this compound se puede oxidar para formar los correspondientes N-óxidos.
Reducción: La reducción de la this compound puede conducir a la formación de aminas.
Sustitución: La this compound puede sufrir reacciones de sustitución nucleofílica, particularmente en el anillo aromático.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Se emplean reactivos como halógenos o nucleófilos en diversas condiciones.
Productos principales
Los productos principales formados a partir de estas reacciones incluyen N-óxidos, aminas reducidas y derivados sustituidos de this compound .
Comparación Con Compuestos Similares
La aminoglutetimida se compara con otros inhibidores de la aromatasa como:
- Anastrozol
- Letrozol
- Exemestano
Singularidad
La this compound es única en su doble función como anticonvulsivo e inhibidor de la esteroidogénesis. Si bien los agentes más nuevos como el anastrozol y el letrozol son más potentes y selectivos, los efectos inhibitorios amplios de la this compound sobre múltiples enzimas esteroidogénicas la convierten en una herramienta valiosa en ciertos entornos clínicos e investigativos .
Compuestos similares
- Anastrozol : Un inhibidor de la aromatasa no esteroideo que se utiliza principalmente en el tratamiento del cáncer de mama.
- Letrozol : Otro inhibidor de la aromatasa no esteroideo con mayor potencia en comparación con la this compound.
- Exemestano : Un inactivador de la aromatasa esteroideo que se utiliza en el cáncer de mama con receptores hormonales positivos .
Propiedades
IUPAC Name |
3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-2-13(8-7-11(16)15-12(13)17)9-3-5-10(14)6-4-9/h3-6H,2,7-8,14H2,1H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBVIMPUHSLWNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022589 | |
| Record name | Aminoglutethimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Aminoglutethimide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014501 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>34.8 [ug/mL] (The mean of the results at pH 7.4), Practically insoluble in water, Freely soluble in most organic solvents; poorly soluble in ethyl acetate, 0.1N hydrochloric acid and absolute alcohol; readily soluble in acetone and 100% acetic acid. Practically insoluble in water., 3.71e-01 g/L | |
| Record name | SID46500462 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Aminoglutethimide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00357 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AMINOGLUTETHIMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7494 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Aminoglutethimide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014501 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Aminoglutethimide reduces the production of D5-pregnenolone and blocks several other steps in steroid synthesis, including the C-11, C-18, and C-21 hydroxylations and the hydroxylations required for the aromatization of androgens to estrogens, mediated through the binding of aminoglutethimide to cytochrome P-450 complexes. Specifically, the drug binds to and inhibits aromatase which is essential for the generation of estrogens from androstenedione and testosterone. A decrease in adrenal secretion of cortisol is followed by an increased secretion of pituitary adrenocorticotropic hormone (ACTH), which will overcome the blockade of adrenocortical steroid synthesis by aminoglutethimide. The compensatory increase in ACTH secretion can be suppressed by the simultaneous administration of hydrocortisone. Since aminoglutethimide increases the rate of metabolism of dexamethasone but not that of hydrocortisone, the latter is preferred as the adrenal glucocorticoid replacement. Although aminoglutethimide inhibits the synthesis of thyroxine by the thyroid gland, the compensatory increase in thyroid-stimulating hormone (TSH) is frequently of sufficient magnitude to overcome the inhibition of thyroid synthesis due to aminoglutethimide. In spite of an increase in TSH, aminoglutethimide has not been associated with increased prolactin secretion., Aminoglutethimide produces suppression of the adrenal cortex by inhibiting enzyme conversion of cholesterol to pregnenolone, thus blocking synthesis of adrenal steroid; it may also affect other steps in the synthesis and metabolism of these steroids. A compensatory increase in secretion of adrenocorticotropic hormone (ACTH by the pituitary occurs (except in patients with ACTH-independent adenomas or carcinomas), necessitating glucocorticoid administration to maintain aminoglutethimide's effect. Aminoglutethimide also inhibits estrogen production from androgens in peripheral tissues by blocking the aromatase enzyme. An additional mechanism in breast cancer, involving enhanced metabolism of estrone sulfate, has also been proposed., Cytadren blocks several other steps in steroid synthesis, including the C11, C18, and C21 hydroxylations and the hydroxylations required for the aromatization of androgens to estrogens, mediated through binding of Cytadren to cytochrome complexes., Although Cytadren inhibits the synthesis of thyroxine by the thyroid gland, the compensatory increase in thyroid stimulating hormone (TSH) is frequently sufficient magnitude to overcome the inhibition of thyroid synthesis due to Cytadren. In spite of an increase of TSH, Cytadren has not been associated with increased prolactin secretion., In this small study, the effect of aminoglutethimide on the disposition of estrogens in women with advanced breast cancer was investigated using bolus injections of 4-(14)C-estradiol and 6,7-(3)H-estrone sulfate, alone or in combination. No alterations in estrogen disposition were seen after short term (6 hours) aminoglutethimide administration. During long term (3 weeks to 8 months) aminoglutethimide treatment mean 4-(14)C-estradiol clearance was not changed. (14)C-Estrone sulfate AUC was reduced by 43% at a low dose of aminoglutethimide (125 mg twice daily) and by 65% at a high dose (250 mg 4 times daily) with hydrocortisone acetate 25 mg twice daily. The estrone sulfate terminal elimination rate constant (lambda z) was concurrently increased (mean of 46 and 79%, respectively, with the 2 dosage regimens). A possible increase in estrone sulfate clearance during long term treatment was tested for by injecting 6,7-(3)H-estrone sulfate. These studies revealed a marked increase (mean 104%) in estrone sulfate clearance in patients receiving the high dose aminoglutethimide schedule. Following injection of 4-(14)C-estradiol plus 6,7-(3)H-estrone sulfate, the fraction of 4-(14)C-estradiol metabolized to estrone sulfate was found to be reduced in all patients (mean 13%). A mean increase of 80% in the urinary excretion of (14)C-estriol was observed after 4-(14)C-estradiol administration., Aminoglutethimide (AMG), a potent inhibitor of steroidogenesis used in the treatment of breast cancer and some adrenal pathologies, abolished the induction of ornithine decarboxylase (ODC) elicited by peptide hormones and by dibutyryl-cAMP in steroidogenic tissues. This effect seems to be related to an inhibition of cAMP-dependent protein kinase (IC50 = 287 uM) rather than blockade of the steroidogenic pathway. This inhibition may explain some of the effects observed in AMG treatment which cannot be ascribed to its direct effect on the cytochrome P450scc complex or aromatase. Taking into account that ODC, the rate-limiting enzyme in polyamine synthesis, is elevated in many types of cancer and that overexpression of this enzyme is associated with cell transformation, one may speculate that the inhibitory action of AMG on protein kinase A represents a positive colateral effect of this drug in cancer therapy. | |
| Record name | Aminoglutethimide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00357 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AMINOGLUTETHIMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7494 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Cyrstals from methanol or ethyl acetate, Fine, white or creamy white crystalline powder | |
CAS No. |
125-84-8 | |
| Record name | Aminoglutethimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aminoglutethimide [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125848 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aminoglutethimide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00357 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | aminoglutethimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755868 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | aminoglutethimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=330915 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Aminoglutethimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aminoglutethimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.325 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMINOGLUTETHIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0O54ZQ14I9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | AMINOGLUTETHIMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7494 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Aminoglutethimide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014501 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
223-225, 159-150 °C, 149 - 150 °C | |
| Record name | Aminoglutethimide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00357 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AMINOGLUTETHIMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7494 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Aminoglutethimide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014501 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


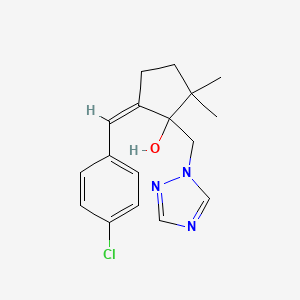

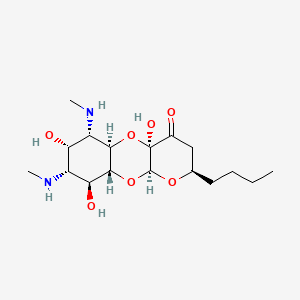
![Ethanol, 2-[2-[2-(triphenylmethoxy)ethoxy]ethoxy]-](/img/structure/B1683681.png)



